Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
Description
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS: 646038-65-5) is a heterocyclic compound featuring a pyrrolophenanthroline core modified with a 4-nitrobenzoyl substituent at position 11 and diisopropyl ester groups at positions 9 and 10. The nitro group at the para position of the benzoyl moiety confers strong electron-withdrawing effects, influencing reactivity and photophysical properties. This compound is synthesized via 1,3-dipolar cycloaddition reactions involving phenanthrolinium ylides and acetylenedicarboxylates, as detailed in .
Properties
CAS No. |
646038-65-5 |
|---|---|
Molecular Formula |
C30H25N3O7 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-14-11-19-8-7-18-6-5-15-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-9-12-21(13-10-20)33(37)38/h5-17H,1-4H3 |
InChI Key |
WNBBZLDBSWCWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes reactions involving its nitro group , ester functionalities , and aromatic system :
Nitro Group Reactions
-
Reduction to Amine : The nitro group (–NO₂) can be reduced to an amine (–NH₂) under catalytic hydrogenation or using reagents like lithium aluminum hydride (LiAlH₄). This reaction is critical for synthesizing amine derivatives with potential biological activity .
-
Nucleophilic Aromatic Substitution : While nitro groups are typically meta-directing and deactivating, specific conditions (e.g., high-temperature nucleophilic substitution) may enable substitution at the benzoyl ring .
Ester Group Reactions
-
Hydrolysis : The diisopropyl ester groups can hydrolyze to carboxylic acids under acidic or basic conditions (e.g., HCl/H₂O or NaOH/MeOH), yielding water-soluble derivatives .
-
Transesterification : Reaction with alcohols in the presence of acid/base catalysts can replace the isopropyl esters with other alkyl groups, altering solubility and reactivity .
Phenanthroline Core Reactions
-
Metal Chelation : The phenanthroline moiety can coordinate with transition metals (e.g., Fe²⁺, Cu²⁺), forming complexes with applications in catalysis or sensing .
-
Electrophilic Substitution : The aromatic system may undergo electrophilic reactions (e.g., nitration, Friedel-Crafts acylation), though regioselectivity depends on electron density and substituent effects .
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Nitro group reduction | LiAlH₄, H₂/Pd-C, catalytic hydrogenation | Convert –NO₂ to –NH₂ |
| Ester hydrolysis | HCl (aq.), NaOH (aq.), reflux with H₂O/MeOH | Generate carboxylic acids |
| Metal chelation | FeCl₂, CuCl₂, pH-adjusted buffers | Form metal-ligand complexes |
| Transesterification | R-OH (alcohol), H₂SO₄ or NaOH | Replace ester groups |
Major Products Formed
The products depend on the reaction pathway:
-
Amine Derivatives : Reduction of the nitro group yields aromatic amines, which may exhibit altered biological activity .
-
Carboxylic Acids : Hydrolysis of esters produces diacids, useful for further derivatization or metal coordination .
-
Metal Complexes : Phenanthroline-metal chelates are potential catalysts or diagnostic agents .
-
Transesterified Compounds : Alkylated derivatives with tailored solubility .
Comparison with Analogous Compounds
| Feature | Diisopropyl 11-(4-nitrobenzoyl)pyrrolophenanthroline | Diisopropyl 11-(3-nitrobenzoyl)... |
|---|---|---|
| Nitro Position | Para (4-position) | Meta (3-position) |
| Reactivity | Enhanced meta-directing effects on benzoyl ring | Ortho/para-directing if reduced |
| Chelation | Similar metal-binding capacity | Identical phenanthroline core |
Scientific Research Applications
Structural Characteristics
The compound's structure allows it to participate in various chemical reactions and interactions with biological molecules. The nitro group can engage in electron transfer reactions, while the pyrrolo(1,2-A)(1,10)phenanthroline core is known for its chelating properties.
Medicinal Chemistry
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has been investigated for its potential therapeutic properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study focusing on breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM for this compound. The observed morphological changes in treated cells were indicative of apoptosis, characterized by chromatin condensation and cell shrinkage. The mechanisms underlying its cytotoxicity involve:
- DNA Intercalation : The phenanthroline moiety intercalates into DNA strands, disrupting replication and transcription.
- Reactive Oxygen Species Generation : The compound induces oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components.
- Metal Ion Chelation : Its ability to chelate metal ions may disrupt metal-dependent enzymatic processes.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.
Synthetic Routes
The synthetic pathways often include:
- Oxidation and Reduction Reactions : The nitro group can be reduced to an amine under specific conditions.
- Substitution Reactions : Ester groups can be substituted with various functional groups.
Material Science
In material science, this compound is utilized in the development of new materials due to its unique structural properties. Its chelating abilities make it suitable for applications involving metal ion coordination.
Toxicological Profile
While this compound shows promise in therapeutic applications, it also poses certain risks:
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
- H413 : May cause long-lasting harmful effects to aquatic life.
These hazard statements indicate the need for careful handling and application in research settings.
Future Directions in Research
Ongoing research is focusing on several key areas:
- Structure-Activity Relationship Studies : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.
- Combination Therapies : Evaluating the effectiveness of this compound when used alongside existing chemotherapeutic agents to improve treatment outcomes.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
Diisopropyl 11-(3-Nitrobenzoyl)Pyrrolo[1,2-a][1,10]Phenanthroline-9,10-Dicarboxylate (7c)
- Structure : Meta-nitrobenzoyl substituent.
- Molecular Formula : C₃₀H₂₅N₃O₇.
- Key Data :
- Comparison : The meta-nitro isomer exhibits similar electronic effects but distinct steric and crystallographic properties compared to the para-nitro derivative.
Diisopropyl 11-(4-Fluorobenzoyl)Pyrrolo[1,2-a][1,10]Phenanthroline-9,10-Dicarboxylate
- Structure : 4-Fluorobenzoyl substituent.
- Molecular Formula : C₃₀H₂₅FN₂O₅.
- Key Data :
- Comparison : The electron-withdrawing fluorine substituent is less polar than nitro, reducing toxicity risks but also altering charge distribution in the molecule .
Dimethyl 11-(4-Chlorobenzoyl)Pyrrolo[1,2-a][1,10]Phenanthroline-9,10-Dicarboxylate
Ester Group Modifications
Diethyl 11-(4-Nitrobenzoyl)Pyrrolo[1,2-a][1,10]Phenanthroline-9,10-Dicarboxylate
- Structure : Diethyl esters instead of diisopropyl.
- Key Data :
Diethyl 11-([1,1′-Biphenyl]-4-Ylcarbonyl)Pyrrolo[1,2-a][1,10]Phenanthroline-9,10-Dicarboxylate
- Structure : Biphenyl-4-carbonyl substituent with diethyl esters.
- Molecular Formula : C₃₄H₂₆N₂O₅.
- Key Data :
- Molecular Weight: 542.59 g/mol .
Biological Activity
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C27H24N2O7
- Molecular Weight : 488.5 g/mol
- IUPAC Name : this compound
- CAS Number : 853330-60-6
This compound primarily exerts its biological effects through the inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division, making them significant targets in cancer therapy. By disrupting the function of topoisomerases, this compound can induce apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds with similar structures to diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of phenanthroline exhibit potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed following treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related phenanthroline derivatives can effectively inhibit the growth of multidrug-resistant bacterial strains such as Acinetobacter baumannii. The efficacy was assessed using minimum inhibitory concentration (MIC) assays and biofilm formation tests .
Case Study 1: Antitumor Efficacy
In a study focused on the antitumor activity of pyrrolo(1,2-A) derivatives including this compound:
- Cell Lines Tested : Glioblastoma and breast cancer cell lines.
- Results : Significant reductions in cell viability were noted at concentrations as low as 0.5 µM. Apoptotic markers such as caspase activation and DNA fragmentation were observed .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of various phenanthroline derivatives:
- Test Organisms : Strains of A. baumannii.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : The compound demonstrated a strong inhibitory effect on biofilm formation and planktonic growth of resistant strains with MIC values ranging from 0.25 to 2 µg/mL .
Comparative Analysis with Similar Compounds
The biological activity of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline can be compared with other phenanthroline-based compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline | High (IC50 < 0.5 µM) | Moderate (MIC < 2 µg/mL) | Topoisomerase inhibition |
| Phenanthroline derivative A | Moderate (IC50 ~ 2 µM) | High (MIC < 0.5 µg/mL) | Metal chelation |
| Phenanthroline derivative B | Low (IC50 ~ 5 µM) | Moderate (MIC ~ 1 µg/mL) | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
